molecular formula C19H18O3 B14440440 3-(Benzyloxy)-2-[(benzyloxy)methyl]furan CAS No. 76833-05-1

3-(Benzyloxy)-2-[(benzyloxy)methyl]furan

Katalognummer: B14440440
CAS-Nummer: 76833-05-1
Molekulargewicht: 294.3 g/mol
InChI-Schlüssel: IIXNTCJKGNQLIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzyloxy)-2-[(benzyloxy)methyl]furan is an organic compound with the molecular formula C18H16O3 It is characterized by a furan ring substituted with benzyloxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-[(benzyloxy)methyl]furan typically involves the reaction of furan derivatives with benzyl alcohol under specific conditions. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the benzyl alcohol, followed by the reaction with a furan derivative to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection and purification techniques are crucial in industrial settings to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzyloxy)-2-[(benzyloxy)methyl]furan undergoes various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(Benzyloxy)-2-[(benzyloxy)methyl]furan has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Benzyloxy)-2-[(benzyloxy)methyl]furan involves its interaction with various molecular targets. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to specific proteins or enzymes. The furan ring can undergo electrophilic aromatic substitution, affecting its reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Benzyloxy-4-methoxy-benzoic acid methyl ester
  • Methyl 3-(benzyloxy)propanoate

Uniqueness

3-(Benzyloxy)-2-[(benzyloxy)methyl]furan is unique due to the presence of two benzyloxy groups attached to a furan ring. This structure imparts distinct chemical and physical properties, making it valuable in various applications. Compared to similar compounds, it offers different reactivity patterns and potential biological activities.

Eigenschaften

CAS-Nummer

76833-05-1

Molekularformel

C19H18O3

Molekulargewicht

294.3 g/mol

IUPAC-Name

3-phenylmethoxy-2-(phenylmethoxymethyl)furan

InChI

InChI=1S/C19H18O3/c1-3-7-16(8-4-1)13-20-15-19-18(11-12-21-19)22-14-17-9-5-2-6-10-17/h1-12H,13-15H2

InChI-Schlüssel

IIXNTCJKGNQLIA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COCC2=C(C=CO2)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.